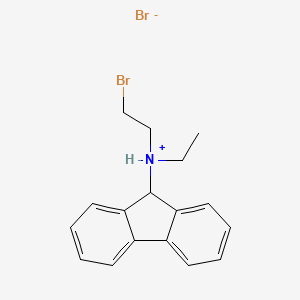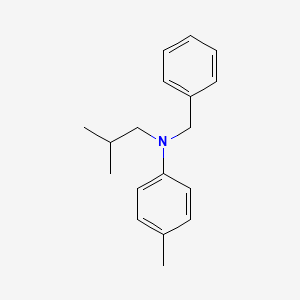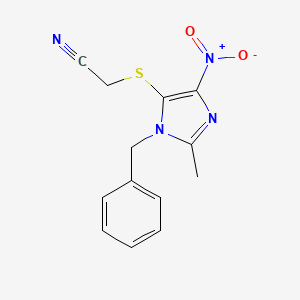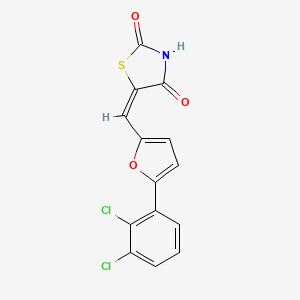
N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide is an organic compound that belongs to the class of fluorenes. This compound is characterized by the presence of a bromoethyl group and an ethyl group attached to the nitrogen atom of the fluoren-9-amine structure. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide typically involves the reaction of fluoren-9-amine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N-(2-azidoethyl)-N-ethylfluoren-9-amine, N-(2-thiocyanatoethyl)-N-ethylfluoren-9-amine, and N-(2-methoxyethyl)-N-ethylfluoren-9-amine.
Oxidation Reactions: The major product is N-(2-bromoethyl)-N-ethylfluoren-9-amine N-oxide.
Reduction Reactions: The major product is N-ethylfluoren-9-amine.
Aplicaciones Científicas De Investigación
N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of fluorescent probes for imaging and tracking biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide involves its interaction with nucleophiles, leading to the formation of substitution products. The bromoethyl group acts as a leaving group, facilitating the nucleophilic attack. The compound can also undergo oxidation and reduction reactions, which alter its electronic structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromoethylamine hydrobromide
- N,N-Dimethyl-2-bromoethylamine hydrobromide
- 2-(2-Bromoethyl)piperidine hydrobromide
Uniqueness
N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide is unique due to its fluoren-9-amine core structure, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of fluorescent probes. Its reactivity and versatility in various chemical reactions also set it apart from other similar compounds.
Propiedades
Número CAS |
12774-27-5 |
|---|---|
Fórmula molecular |
C17H19Br2N |
Peso molecular |
397.1 g/mol |
Nombre IUPAC |
2-bromoethyl-ethyl-(9H-fluoren-9-yl)azanium;bromide |
InChI |
InChI=1S/C17H18BrN.BrH/c1-2-19(12-11-18)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,2,11-12H2,1H3;1H |
Clave InChI |
VOVVMWHLAYEJMS-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CCBr)C1C2=CC=CC=C2C3=CC=CC=C13.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)




![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)



![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)



